Pyrrolidine, 1-(1,3,5-trimethylcyclohexyl)-
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Overview
Description
Pyrrolidine, 1-(1,3,5-trimethylcyclohexyl)- is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pyrrolidine ring attached to a 1,3,5-trimethylcyclohexyl group. Pyrrolidines are widely used in medicinal chemistry due to their versatile biological activities and ability to interact with various molecular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 1-(1,3,5-trimethylcyclohexyl)- can be achieved through several methods. One common approach involves the cyclization of appropriately substituted acyclic precursors. For example, the reaction of 1,3,5-trimethylcyclohexylamine with a suitable pyrrolidine precursor under acidic or basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium on activated carbon, can enhance the efficiency of the reaction. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-(1,3,5-trimethylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on activated carbon, nickel catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions can produce amine or alkane derivatives .
Scientific Research Applications
Pyrrolidine, 1-(1,3,5-trimethylcyclohexyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to modulate biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of pyrrolidine, 1-(1,3,5-trimethylcyclohexyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, its structural features allow it to interact with cellular membranes and proteins, influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrrolidine, 1-(1,3,5-trimethylcyclohexyl)- include:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-dione
- Prolinol
- Pyrrolizines
Uniqueness
What sets pyrrolidine, 1-(1,3,5-trimethylcyclohexyl)- apart from other similar compounds is its unique structural combination of a pyrrolidine ring and a 1,3,5-trimethylcyclohexyl group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
685088-05-5 |
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Molecular Formula |
C13H25N |
Molecular Weight |
195.34 g/mol |
IUPAC Name |
1-(1,3,5-trimethylcyclohexyl)pyrrolidine |
InChI |
InChI=1S/C13H25N/c1-11-8-12(2)10-13(3,9-11)14-6-4-5-7-14/h11-12H,4-10H2,1-3H3 |
InChI Key |
QVEQDLBYFRYKKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)N2CCCC2)C |
Origin of Product |
United States |
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